Product packaging for Methyl 4-O-Methyl-D-glucuronate(Cat. No.:CAS No. 1617568-35-0)

Methyl 4-O-Methyl-D-glucuronate

Cat. No.: B1146985
CAS No.: 1617568-35-0
M. Wt: 222.19
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-O-Methyl-D-glucuronate is a chemically defined compound highly valuable in plant cell wall and glycobiology research. It serves as a crucial standard and model compound for studying (4-O-methylglucurono)xylans, which are key hemicellulose constituents in wood and other plants . These biopolymers consist of a β-(1→4)-linked D-xylopyranose backbone, randomly branched at the O-2 position with 4-O-methyl-α-D-glucopyranosyluronic acid residues . The compound is particularly useful in the synthesis and structural analysis of model aldobiouronic acids, which are essential for research related to the chemical processing of wood and biomass utilization . In enzymatic research, this compound and its parent acid play a critical role in investigating the substrate specificity of glycoside hydrolases, particularly α-glucuronidases from families GH67 and GH115 . Studies indicate that the 4-O-methyl group on the glucuronic acid is a key recognition determinant for many of these enzymes . Furthermore, related esters of 4-O-Methyl-D-glucuronic acid are substrates for glucuronoyl esterases (EC 3.1.1.117), which catalyze the cleavage of ester bonds between glucuronoyl groups in xylan and aromatic alcohols in lignin . This makes it a compound of significant interest for developing enzymatic tools for the efficient breakdown and valorization of lignocellulosic biomass . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₄O₇ B1146985 Methyl 4-O-Methyl-D-glucuronate CAS No. 1617568-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1617568-35-0

Molecular Formula

C₈H₁₄O₇

Molecular Weight

222.19

IUPAC Name

methyl (2S,3S,4R,5R)-3-(deuteriomethoxy)-2,4,5-trihydroxy-6-oxohexanoate

InChI

InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3/t4-,5+,6-,7-/m0/s1/i1D

SMILES

COC(C(C(C=O)O)O)C(C(=O)OC)O

Synonyms

4-O-Methyl-D-glucopyranuronic Acid Methyl Ester; 

Origin of Product

United States

Synthetic Methodologies for Methyl 4 O Methyl D Glucuronate and Its Precursors

Chemical Synthesis Approaches

The construction of Methyl 4-O-Methyl-D-glucuronate relies on a foundation of well-established yet intricate organic chemistry principles. The primary routes can be broadly categorized into direct glycosidation of a suitably protected glucuronic acid donor or a multi-step total synthesis from more readily available monosaccharide building blocks.

Stereoselective Glycosidation Strategies

The creation of the glycosidic bond in a stereocontrolled manner is a cornerstone of carbohydrate synthesis. In the context of glucuronides, this is particularly challenging due to the electron-withdrawing nature of the C-5 carboxyl group, which can diminish the reactivity of the anomeric center. nih.gov

Stereoselective outcomes are often dictated by the choice of protecting groups on the glucuronyl donor. For instance, participating groups at the C-2 position, such as an acetyl group, typically lead to the formation of the β-anomer through anchimeric assistance. nih.gov Conversely, non-participating groups may result in a mixture of α and β anomers, requiring careful control of reaction conditions to favor the desired stereoisomer. nih.gov Tin(IV) chloride (SnCl₄) has been utilized as a catalyst in stereoselective glucuronidation, demonstrating different selectivities based on the ester group of the donor. nih.gov For example, a methyl ester donor might yield only β-glucuronides, while other esters could produce α-O-glucuronides. nih.gov

Multi-step Total Synthesis from Monosaccharide Building Blocks

A common and versatile approach to this compound involves a multi-step sequence starting from a simple monosaccharide like D-glucose. cdnsciencepub.comresearchgate.net This strategy offers the flexibility to introduce specific modifications at various positions of the sugar ring. A reported synthesis of 4-O-methyl-D-glucuronic acid, a key precursor, started from methyl α-D-glucopyranoside. cdnsciencepub.com Another synthesis began with the Fischer-type glycosylation of benzyl (B1604629) alcohol with glucose to produce benzyl glucopyranosides. researchgate.net

The judicious use of protecting groups is critical to selectively mask reactive sites while others are being modified. In the synthesis of glucuronic acid derivatives, a variety of protecting groups are employed for the hydroxyl and carboxyl functions. acs.orgacs.org

Commonly used protecting groups for the hydroxyls include esters (e.g., acetate) and ethers (e.g., benzyl). acs.orgacs.org The choice is often dictated by the conditions required for subsequent steps and the final deprotection. For instance, acetate (B1210297) groups are typically removed under basic or nucleophilic conditions, which may not be suitable for sensitive molecules. acs.orgacs.org Benzyl ethers, on the other hand, are often removed by catalytic hydrogenation. acs.orgnih.gov In one synthetic route, tert-butyldimethylsilyl (TBS) ethers were used to protect hydroxyl groups, while a benzyl ester protected the carboxyl group. acs.orgacs.org However, the removal of the benzyl ester under reductive conditions presented limitations, especially in the presence of other reducible groups. acs.orgacs.org Allyl esters and allyl carbonates have also been employed as protecting groups, offering the advantage of being removed under mild conditions using palladium chemistry. acs.orgnih.gov This one-step removal of all allyl groups at the end of the synthesis can be highly efficient. acs.orgnih.gov

Table 1: Protecting Groups in Glucuronic Acid Synthesis

Protecting Group Functional Group Protected Common Deprotection Conditions Reference
Acetate Hydroxyl Basic or nucleophilic conditions acs.org, acs.org
Benzyl ether Hydroxyl Catalytic hydrogenation acs.org, nih.gov
tert-Butyldimethylsilyl (TBS) ether Hydroxyl Fluoride ion (e.g., TBAF) acs.org, acs.org
Allyl ester/carbonate Carboxyl/Hydroxyl Palladium catalysis acs.org, nih.gov
Trityl (Tr) Primary Hydroxyl (C-6) Acidic conditions researchgate.net

The defining feature of a glucuronic acid is the carboxyl group at the C-6 position. In a total synthesis, this is typically introduced by the selective oxidation of the primary hydroxyl group of a protected glucose derivative. wikipedia.org Reagents such as potassium permanganate (B83412) or oxidation systems involving platinum catalysts have been attempted, though with varying success. cdnsciencepub.com A more successful method involves oxidation with sodium nitrite (B80452) in phosphoric acid. cdnsciencepub.com

Once the carboxylic acid is formed, it is often converted to an ester, such as a methyl ester, to facilitate purification and subsequent reactions. cdnsciencepub.comresearchgate.net This esterification can be achieved by reacting the acid with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst, such as Dowex-50 resin, or through phase-transfer catalysis. researchgate.netnih.gov The synthesis of aspirin, for example, involves an esterification reaction where salicylic (B10762653) acid is treated with acetic anhydride (B1165640). wikipedia.org

Anomeric Control in this compound Synthesis (e.g., α-/β-anomer selectivity)

Controlling the stereochemistry at the anomeric carbon (C-1) is a persistent challenge in glycosylation chemistry. The formation of either the α- or β-anomer is influenced by several factors, including the nature of the protecting groups, the solvent, and the promoter used in the glycosylation reaction. nih.govacs.orgacs.org

The anomeric effect generally favors the formation of the α-anomer. numberanalytics.com However, the use of a participating neighboring group at C-2, such as an acetyl group, can direct the reaction towards the exclusive formation of the β-anomer. nih.gov In the absence of such a group, a mixture of anomers is often obtained. nih.gov For example, the deacetylation of methyl 1,1,2,3,5-penta-O-acetyl-4-O-methyl-aldehydo-D-glucuronate yielded an inseparable mixture of α- and β-anomers of methyl 4-O-methyl-D-glucopyranuronate. nih.gov The synthesis of the pure α-anomer has been achieved through the debenzylation of methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate. nih.gov

Application of Novel Reagents and Catalysis in Synthesis

The field of carbohydrate synthesis is continually evolving with the development of new reagents and catalytic systems to improve efficiency and stereoselectivity. For instance, N-phenyl-trifluoroacetimidate donors have been used in glycosylation reactions promoted by boron trifluoride etherate to yield β-glucuronides. nih.gov Another approach involves the use of sulfonyl groups as activating groups at the anomeric position. nih.gov

Organoboron compounds have emerged as useful reagents for regioselective and stereoselective glycosylations, as they can reversibly bind to diols under mild conditions. elsevierpure.com Furthermore, the development of novel protecting groups, such as the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, offers robust stereocontrol through dual participation from both the ester and nitro functionalities, suppressing the formation of undesired orthoester byproducts. universiteitleiden.nl

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the robustness of chemical reactions to create efficient and specific pathways to complex molecules. This approach can overcome challenges associated with purely chemical methods, such as the need for extensive protecting group strategies and the potential for low yields and mixtures of isomers.

The synthesis of this compound is well-suited to a chemoenzymatic approach, where chemical and enzymatic steps are strategically combined. For instance, a precursor molecule can be synthesized chemically and then modified in a highly specific manner by an enzyme.

One potential route involves the chemical synthesis of a suitable glucuronate precursor, which is then subjected to enzymatic methylation. Chemical methods have been established for preparing the target compound's core structure. For example, Methyl 4-O-methyl-α-D-glucopyranuronate has been synthesized from methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate via catalytic transfer hydrogenolysis. researchgate.net Another approach involves the deacetylation of methyl 1,1,2,3,5-penta-O-acetyl-4-O-methyl-aldehydo-D-glucuronate, although this can result in an inseparable mixture of anomers. nih.gov

Following the chemical synthesis of a demethylated precursor, such as Methyl α-D-glucopyranuronate, an enzymatic step could introduce the 4-O-methyl group. This could be achieved using a specific methyltransferase, such as a Glucuronoxylan Methyltransferase (GXMT), which is known to target the 4-O position of glucuronic acid residues. nih.govnih.gov This combination circumvents the need for complex chemical protection and deprotection of the hydroxyl groups, relying instead on the inherent regioselectivity of the enzyme.

Conversely, an enzymatic process could generate a key intermediate. For example, enzymatic hydrolysis of abundant natural polysaccharides like glucuronoxylans can release oligosaccharides containing 4-O-methyl-D-glucuronic acid. nih.gov These biologically derived precursors could then be chemically converted to the final methyl ester product. A known chemical method for this final step is the esterification of 4-O-methyl-D-glucuronic acid by refluxing it in methanol (B129727) with an acid catalyst like Dowex-50 resin. nih.gov

Enzymatic and Biosynthetic Production Pathways

Harnessing natural biological systems offers a direct route to producing 4-O-methylated glucuronic acid derivatives. These methods utilize enzymes and engineered microorganisms to perform specific transformations, often under mild conditions and with high specificity.

A key enzyme family involved in the biosynthesis of the 4-O-methyl group on glucuronic acid residues is the Glucuronoxylan Methyltransferases (GXMTs). elsevierpure.comresearchgate.net Extensive research on the model plant Arabidopsis thaliana has identified and characterized these enzymes. nih.govnih.gov

GXMTs are O-methyltransferases that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) specifically to the 4-O position of α-D-glucuronic acid (GlcA) residues that are attached to a xylan (B1165943) polysaccharide backbone. nih.govucr.edu Biochemical studies have shown that the recombinant Arabidopsis GXMT1 enzyme is located in the Golgi apparatus, the cellular site of polysaccharide synthesis. nih.govresearchgate.net The enzyme's activity is dependent on the presence of divalent cations, with Cobalt (Co²⁺) being required for optimal activity in vitro. nih.govnih.gov Genetic studies in Arabidopsis have confirmed the central role of these enzymes; simultaneous knockout of three GXM genes resulted in a complete loss of GlcA methylation in the plant's xylan. elsevierpure.com Conversely, overexpressing these enzymes led to a significant increase in the degree of GlcA methylation, demonstrating that these enzymes are the primary drivers of this specific modification. elsevierpure.com

Table 1: Characteristics of Arabidopsis thaliana Glucuronoxylan Methyltransferase 1 (AtGXMT1)

PropertyDescriptionReferences
Enzyme Name Glucuronoxylan Methyltransferase 1 (GXMT1) nih.govucr.edu
Organism Arabidopsis thaliana nih.govnih.gov
Function Catalyzes the 4-O-methylation of glucuronic acid (GlcA) substituents on glucuronoxylan. nih.govresearchgate.net
Methyl Donor S-adenosyl-L-methionine (SAM) nih.govnih.gov
Cellular Location Golgi apparatus nih.govresearchgate.net
Cofactor Requires Co²⁺ for optimal activity in vitro. nih.govnih.gov
Optimal Temperature 19–25 °C in vitro. nih.gov
Genetic Impact Plants lacking GXMT1 show a 75% reduction in the 4-O-methylation of glucuronoxylan. nih.govnih.gov

Microbial systems present a promising platform for the production of this compound and its precursors. This can be achieved either by identifying natural microorganisms that produce these compounds or by engineering common laboratory strains to create novel biosynthetic pathways.

While no natural microbe is known to produce this compound directly, some bacteria are capable of synthesizing its precursor, glucuronic acid. For example, the endophytic bacterium Pseudomonas sp. MCS15 has been identified as a glucuronic acid-producing bacterium, accumulating the acid in its culture medium. frontiersin.org

The concept of biotransformation, where a microorganism converts a supplied substrate into a more valuable product, is a powerful strategy. researchgate.net A potential biosynthetic pathway could involve engineering a microbial host, such as Escherichia coli, to express the necessary enzymes. This engineered organism could take up a simple sugar and convert it to D-glucuronic acid through its native or enhanced metabolic pathways. Subsequently, the expression of a plant-derived Glucuronoxylan Methyltransferase (GXMT) gene within the microbe could perform the specific 4-O-methylation, using the cell's endogenous pool of S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govnih.gov A final enzymatic step, catalyzed by a suitable carboxyl methyltransferase or esterase, would be required to add the methyl group to the carboxylic acid, completing the synthesis of this compound. This multi-enzyme cascade within a single microbial host represents a potential route for the sustainable and efficient biosynthesis of the target compound.

Structural Elucidation and Conformational Analysis of Methyl 4 O Methyl D Glucuronate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for determining the detailed structure of Methyl 4-O-Methyl-D-glucuronate in solution.

The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of Methyl 4-O-Methyl-α-D-glucuronate is fundamental to its structural elucidation. researchgate.net While 1D spectra provide initial chemical shift information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between atoms. These techniques allow for the tracing of J-coupling networks between protons (COSY) and the correlation of protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC).

For the α-anomer, the assignments have been definitively reported. researchgate.netnih.gov The ¹³C NMR spectrum is particularly indicative, with a characteristic signal for the anomeric carbon appearing at 93.2 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts for Methyl 4-O-Methyl-α-D-glucopyranuronate

Source: Data derived from Hirsch et al. (2005). researchgate.netnih.gov

The stereochemistry at the anomeric center (C-1) is a crucial structural feature. In solution, NMR data provides clear evidence for the α-configuration of the isolated anomer. The magnitude of the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2) is diagnostic of their dihedral angle. For Methyl 4-O-Methyl-α-D-glucuronate, the observed coupling constant, J1,2, is 3.6 Hz. nih.gov This value is characteristic of an equatorial-axial or equatorial-equatorial relationship between H-1 and H-2, which corresponds to an α-configuration in the D-gluco series.

Furthermore, the chemical shift of the anomeric carbon (C-1) at 93.2 ppm in the ¹³C NMR spectrum provides corroborating evidence for the α-anomeric configuration. researchgate.netnih.gov This assignment was later unequivocally confirmed by single-crystal X-ray diffraction analysis. researchgate.net

For pyranose rings, the most stable conformations are the chair forms (⁴C₁ or ¹C₄). Analysis of NMR data, particularly the various ³JH,H coupling constants around the ring, indicates that this compound predominantly adopts a single, stable conformation in solution. nih.gov This conformation is the ⁴C₁ (using IUPAC notation) chair form. researchgate.netnih.govnih.gov In this arrangement, the bulky carboxymethyl group at C-5 and the hydroxyl groups are in equatorial positions, which minimizes steric strain and leads to a thermodynamically stable structure. This solution-state conformation is consistent with findings from solid-state X-ray diffraction studies. researchgate.netnih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive and precise structural information, revealing bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

The molecular structure of Methyl 4-O-Methyl-α-D-glucopyranuronate was unambiguously confirmed through single-crystal X-ray crystallography. researchgate.netnih.gov The analysis verified the α-configuration at the anomeric carbon and the D-configuration of the glucuronate ring. researchgate.net The pyranose ring was found to adopt an almost ideal ⁴C₁ chair conformation. researchgate.netnih.govnih.gov This is quantified by the puckering parameters and the endocyclic torsion angles, which show a regular staggering around the ring. nih.gov

Table 2: Selected Torsion Angles for Methyl 4-O-Methyl-α-D-glucopyranuronate

Source: Data from Hirsch et al. (2005). researchgate.net

The crystal packing of Methyl 4-O-Methyl-α-D-glucuronate is stabilized by an extensive network of intermolecular hydrogen bonds. researchgate.net The analysis of the crystal structure revealed six principal hydrogen bonds involving the hydroxyl groups as donors and oxygen atoms from neighboring molecules (hydroxyl, ether, and carboxyl groups) as acceptors. nih.gov This intricate network connects the molecules into a stable three-dimensional lattice, defining the macroscopic properties of the crystal.

Table 3: Hydrogen Bond Geometry in the Crystal Structure

Note: Specific distance and angle values for hydrogen bonds were presented in Table 3 of the source publication by Hirsch et al. (2005) but are not detailed in the abstract. The table illustrates the key interactions identified. researchgate.netnih.gov

Derivatives and Analogs: Synthesis, Reactivity, and Biological Probes

Synthesis of O-Acylated and O-Benzylated Derivatives

The hydroxyl groups of methyl 4-O-methyl-D-glucuronate can be readily functionalized through acylation and benzylation, which serve as protecting groups in multi-step syntheses.

O-Acetylation: Acetylation of the free hydroxyl groups is a common strategy to protect them during synthetic transformations. For instance, treatment of methyl 4-O-methyl-α-D-glucopyranuronate with acetic anhydride (B1165640) in pyridine (B92270) can yield the fully acetylated product, methyl 2,3-di-O-acetyl-4-O-methyl-α-D-glucopyranuronate. A reported method for preparing the pure α-anomer involves the deacetylation of methyl 1,1,2,3,5-penta-O-acetyl-4-O-methyl-aldehydo-D-glucuronate, which initially yields a mixture of α- and β-anomers. nih.gov The 1,2,3-tri-O-acetyl derivative has also been characterized. nih.gov

O-Benzylation: Benzyl (B1604629) ethers are another class of widely used protecting groups due to their stability under various reaction conditions and their ease of removal by catalytic hydrogenolysis. The synthesis of benzylated derivatives often starts from a suitably protected glucose precursor. For example, methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate is a key intermediate prepared from benzyl 2,3-di-O-benzyl-β-D-glucopyranoside in a five-step synthesis. nih.govresearchgate.net This fully benzylated and methylated glucuronate can then be debenzylated to afford methyl 4-O-methyl-α-D-glucopyranuronate. nih.gov The synthesis of methyl and benzyl glucuronates from peracetylated glucose has also been described, involving steps like the formation of a 4,6-O-benzylidene acetal (B89532), regioselective ring opening, oxidation of the primary alcohol, and subsequent esterification. mdpi.com

Table 1: Examples of O-Acylated and O-Benzylated Derivatives Derivative NameStarting MaterialKey ReagentsReferenceMethyl 1,2,3-tri-O-acetyl-4-O-methyl-α-D-glucopyranuronateMethyl 4-O-methyl-α-D-glucopyranuronateAcetic anhydride, Pyridinenih.govMethyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronateBenzyl 2,3-di-O-benzyl-β-D-glucopyranosideMulti-step synthesisnih.govresearchgate.netMethyl (ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate1,2,3,4,6-penta-O-acetyl-β-D-glucoseTEMPO/BAIB, MeI, K2CO3mdpi.comBenzyl (ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate1,2,3,4,6-penta-O-acetyl-β-D-glucoseTEMPO/BAIB, BnBr, K2CO3mdpi.com

Preparation of Glycosidic Derivatives and Oligosaccharide Constructs

This compound and its derivatives are valuable partners in glycosylation reactions, acting as either glycosyl donors or acceptors to form complex oligosaccharides.

Glycosyl Donor and Acceptor Strategies

As a glycosyl donor , an activated form of this compound is required. For instance, a glucuronyl bromide or a trichloroacetimidate (B1259523) derivative can be prepared and subsequently coupled with a suitable glycosyl acceptor. nih.gov The reactivity and stereoselectivity of the glycosylation are highly dependent on the protecting groups on the donor, the nature of the activator, and the reaction conditions.

Conversely, with its free hydroxyl groups, this compound can act as a glycosyl acceptor . The regioselectivity of the glycosylation at the C2 or C3 hydroxyls can be controlled by the choice of protecting groups and reaction conditions.

Synthesis of Model Aldobiouronic Acids

This compound is a key component in the synthesis of model aldobiouronic acids, which are disaccharides consisting of a uronic acid linked to another sugar. These structures are important for studying the properties of (4-O-methylglucurono)xylans, major components of plant cell walls. nih.govresearchgate.net For example, the synthesis of a model aldobiouronic acid can be achieved by coupling an activated xylose donor with a suitably protected this compound acceptor. The resulting disaccharide can then be deprotected to yield the target aldobiouronic acid. The synthesis of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, a cellulose (B213188) model compound, has been achieved in high yield from methyl β-D-cellobioside. nih.gov

Carboxyl Group Modifications (e.g., Amides, Esters, Salts)

The carboxyl group of this compound can be modified to form various derivatives, including amides, other esters, and salts, which can alter the molecule's physical and biological properties.

Amides: The methyl ester can be converted to an amide by reaction with an amine. This transformation is often carried out after protecting the hydroxyl groups.

Esters: While the starting material is a methyl ester, it can be transesterified to other esters, such as benzyl or allyl esters. researchgate.net This can be useful for introducing different protecting groups or for altering the molecule's reactivity. The synthesis of methyl and benzyl glucuronates from a common precursor has been reported, where the uronic acid is esterified with methyl iodide or benzyl bromide. mdpi.com

Salts: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a salt by reaction with a base. For example, saponification with sodium hydroxide (B78521) would yield the sodium salt of 4-O-methyl-D-glucuronic acid.

Regioselective Functionalization and Derivatization

The presence of multiple hydroxyl groups of similar reactivity in this compound presents a challenge for regioselective functionalization. To achieve selective modification of a specific hydroxyl group, a combination of protecting group strategies is often employed. For instance, the use of bulky protecting groups can direct incoming reagents to the less sterically hindered hydroxyls. One common strategy involves the formation of a 4,6-O-benzylidene acetal from a glucose precursor, which allows for selective reactions at the C2 and C3 positions. Subsequent reductive opening of the benzylidene acetal can then provide a free hydroxyl at C6 and a benzyl ether at C4, enabling further selective modifications. mdpi.comresearchgate.net The synthesis of methylated quercetin (B1663063) glucuronides has demonstrated unexpected regioselectivity in glucuronidation reactions, highlighting the subtle electronic and steric effects that can influence the outcome. nih.gov

Synthesis of Deuterated and Isotopically Labeled Probes

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies and as internal standards in quantitative analyses.

Deuterium (B1214612) Labeling: Deuterium can be introduced at specific positions in the molecule through various synthetic methods. For example, reduction of a suitable precursor with a deuterium source like sodium borodeuteride can introduce deuterium at a specific carbon. The synthesis of deuterated volatile lipid degradation products has been reported using methods that could be adapted for carbohydrate chemistry. imreblank.ch The use of deuterated methanol (B129727) ([D4]methanol) is a common and accessible way to introduce a trideuteromethyl group. nih.gov

Carbon-13 and Oxygen-18 Labeling: For NMR studies or mass spectrometry-based tracer experiments, labeling with ¹³C or ¹⁸O can be achieved by using appropriately labeled starting materials. For instance, starting a synthesis with ¹³C-labeled glucose would result in a ¹³C-labeled this compound. The solid-state ¹³C NMR spectrum of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside has been analyzed, demonstrating the utility of NMR in characterizing such molecules. nih.gov

Table 2: Chemical Compounds Mentioned Compound Name1,2,3,4,6-penta-O-acetyl-β-D-glucose4-O-methyl-D-glucuronic acidAcetic anhydrideAllyl esterBenzyl 2,3-di-O-benzyl-β-D-glucopyranosideBenzyl bromideBenzyl esterD-glucuronic acidDeuteriumGlucuronyl bromideMethyl 1,1,2,3,5-penta-O-acetyl-4-O-methyl-aldehydo-D-glucuronateMethyl 2,3-di-O-acetyl-4-O-methyl-α-D-glucopyranuronateThis compoundMethyl 4-O-methyl-α-D-glucopyranuronateMethyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosideMethyl β-D-cellobiosideMethyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronateMethyl iodidePyridineSodium borodeuterideSodium hydroxideTrichloroacetimidateXylose

Biochemical and Biological Roles Non Clinical Focus

Role in Plant Cell Wall Biosynthesis and Assembly

The incorporation of methyl 4-O-methyl-D-glucuronate into plant cell wall polysaccharides is a key aspect of their biosynthesis, influencing their final structure and interactions with other cell wall components.

This compound is a characteristic component of glucuronoxylans, which are major hemicelluloses in the secondary cell walls of hardwood trees like birch. wikipedia.org Glucuronoxylans consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. wikipedia.org This backbone is substituted with various side chains, most notably single 4-O-methyl-α-D-glucopyranosyl uronate residues attached at the O-2 position of the xylose units. wikipedia.org This specific structural arrangement leads to the common designation of this polysaccharide as 4-O-methyl-D-glucurono-D-xylan (MGX). wikipedia.org

The degree and distribution of these 4-O-methylglucuronic acid (MeGlcA) substitutions along the xylan (B1165943) backbone are not uniform and can vary depending on the plant source and even the extraction method used. researchgate.net For instance, the ratio of xylose to 4-O-MeGlcA can range from 4:1 to 16:1. researchgate.net This variation in substitution pattern significantly impacts the physicochemical properties of the glucuronoxylan polymer. researchgate.net In angiosperms, the glucuronoxylan is also heavily acetylated at the O-2 and/or O-3 positions of the xylose units, which contributes to its partial solubility in water. wikipedia.org

The 4-O-methylation of the glucuronic acid residues is a critical modification. In Arabidopsis, this methylation is catalyzed by a glucuronoxylan methyltransferase (GXMT), a protein from the DUF579 family. nih.govresearchgate.net This enzyme, located in the Golgi apparatus, specifically transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of α-D-glucopyranosyluronic acid residues already attached to the xylan backbone. nih.govresearchgate.net The reaction is cation-dependent, showing optimal activity with Co²⁺ in vitro. nih.govresearchgate.net Plants deficient in this enzyme exhibit a significant reduction (up to 75%) in the 4-O-methylation of their glucuronoxylan, which is correlated with changes in lignin (B12514952) composition and increased ease of glucuronoxylan extraction. researchgate.net This highlights the importance of this methylation in establishing the final architecture and properties of the plant cell wall. researchgate.net

Table 1: Structural Features of Glucuronoxylan

Feature Description Reference
Backbone Linear chain of β-(1→4)-linked D-xylopyranosyl units. wikipedia.org
Primary Side Chain 4-O-methyl-α-D-glucopyranosyl uronate (MeGlcA) attached to the O-2 position of xylose. wikipedia.org
Xylose to MeGlcA Ratio Varies from 4:1 to 16:1 depending on the plant source. researchgate.net
Other Modifications High degree of acetylation at O-2 and/or O-3 of xylose units in hardwoods, conferring partial water solubility. wikipedia.org
Biosynthesis of Methylation Catalyzed by glucuronoxylan methyltransferase (GXMT) in the Golgi apparatus. nih.govresearchgate.net

The acidic side chains of glucuronoxylan, including 4-O-methyl-D-glucuronic acid, are implicated in the formation of lignin-carbohydrate complexes (LCCs). These complexes are covalent linkages between lignin and polysaccharides that contribute to the recalcitrance of plant biomass to degradation. Evidence suggests the presence of ester linkages between the carboxyl group of glucuronic acid on the xylan chain and hydroxyl groups on lignin. researchgate.net

Studies on LCCs isolated from beech wood have shown that these complexes contain alkali-labile bonds. researchgate.net Treatment with mild alkali resulted in a decrease in the uronic acid content of the LCC, and the detection of 4-O-methylglucose after sodium borohydride (B1222165) reduction of the complex provides strong evidence for an ester linkage between lignin and the glucuronic acid of glucuronoxylan. researchgate.net This covalent cross-linking between the hemicellulose and lignin components adds to the structural rigidity and integrity of the plant cell wall.

Enzymatic Degradation and Modification Mechanisms

The breakdown of glucuronoxylans is a key process in carbon cycling and is of significant interest for biotechnological applications. This degradation is accomplished by a suite of enzymes with specificities for different parts of the polysaccharide, including the methylated glucuronate side chains.

The cleavage of the α-(1→2) glycosidic bond between the 4-O-methyl-D-glucuronic acid side chain and the xylan backbone is catalyzed by enzymes called α-glucuronidases. These enzymes are primarily classified into two glycoside hydrolase (GH) families: GH67 and GH115. nih.gov These families exhibit distinct substrate specificities.

GH67 α-glucuronidases are highly specific for oligosaccharides and can only cleave (Me)GlcA residues located at the non-reducing end of xylo-oligosaccharides. nih.govnih.gov They are generally inactive on polymeric xylan. nih.gov Furthermore, extensive research has shown that the 4-O-methyl group on the glucuronic acid is a critical recognition element for GH67 enzymes. nih.gov For example, the GH67 α-glucuronidase from Bacillus halodurans C-125 (BhGlcA67) acts on a tetrasaccharide with a methylated glucuronic acid side chain at the non-reducing end but not on the corresponding unmethylated substrate. nih.gov The structural basis for this specificity appears to be widely conserved across the GH67 family. nih.gov

In contrast, GH115 α-glucuronidases have a broader substrate range. They can remove 4-O-methyl D-glucuronic acid side chains from both internal and terminal positions of xylooligosaccharides and polymeric xylans. nih.govcazypedia.org This ability to act on internal substitutions makes them particularly important for the complete degradation of native glucuronoxylans. cazypedia.org For instance, the GH115 α-glucuronidase from the fungus Schizophyllum commune is known to be active on xylan polymers. nih.gov A GH115 enzyme from Streptomyces pristinaespiralis has been shown to release both methylated and non-methylated glucuronic acid from xylan and xylo-oligosaccharides. cazypedia.org The catalytic mechanism of GH115 enzymes has been shown to be an inverting mechanism, releasing the β-anomer of 4-O-methyl-D-glucuronic acid as the initial product. cazypedia.org

Table 2: Comparison of α-Glucuronidase Families

Feature GH67 GH115 Reference
Substrate Type Oligosaccharides Polysaccharides and Oligosaccharides nih.govcazypedia.org
Position of Cleavage Non-reducing end only Internal and terminal nih.govnih.govcazypedia.org
Methyl Group Specificity High specificity for 4-O-methyl group Can act on both methylated and non-methylated glucuronates nih.govcazypedia.org
Example Organism Bacillus halodurans C-125 Schizophyllum commune, Streptomyces pristinaespiralis nih.govnih.govcazypedia.org
Catalytic Mechanism Not specified in provided context Inverting cazypedia.org

As mentioned in section 5.1.2, ester linkages can exist between the carboxyl group of 4-O-methyl-D-glucuronic acid residues in xylan and the hydroxyl groups of lignin. The cleavage of these specific LCC bonds is carried out by a class of enzymes known as glucuronoyl esterases (GEs), which belong to the carbohydrate esterase (CE) family 15. These enzymes play a crucial role in separating hemicellulose from lignin, thereby increasing the accessibility of cellulose (B213188) and hemicellulose to other hydrolytic enzymes. This action is critical for the efficient enzymatic saccharification of lignocellulosic biomass.

The discovery and characterization of enzymes involved in the modification and degradation of glucuronoxylan are ongoing areas of research. A significant finding was the functional identification of the glucuronoxylan methyltransferase (GXMT1) in Arabidopsis, which was previously a protein of unknown function (DUF579). nih.govresearchgate.net This discovery established a new family of cation-dependent, polysaccharide-specific O-methyltransferases. researchgate.net

Research also continues to uncover new enzymes with α-glucuronidase activity and to explore the diversity within existing families. For example, a GH115 enzyme from Bacteroides ovatus, a prominent member of the human gut microbiota, has been characterized as a glucuronoxylan-specific α-glucuronidase that prefers to act on uronic acid decorations on internal xylose units. nih.gov The structural and functional characterization of such novel enzymes from diverse sources provides deeper insights into the complex mechanisms of plant cell wall degradation and offers new tools for biotechnological applications.

Genetic Manipulation and Modulation of 4-O-Methylation in Plants

The targeted genetic alteration of 4-O-methylation in plant cell walls, specifically the methylation of glucuronic acid (GlcA) residues in xylan, has been a key area of research. These studies, primarily in the model plant Arabidopsis thaliana, have identified and characterized the genes responsible for this modification, paving the way for a deeper understanding of cell wall biosynthesis and its potential for manipulation.

At the heart of this genetic modulation are the glucuronoxylan methyltransferase (GXM) genes. ucr.edupnas.orgnih.gov In Arabidopsis, three specific genes, GXM1, GXM2, and GXM3 (also known as GXMT1), have been identified as encoding methyltransferases that catalyze the 4-O-methylation of GlcA side chains on xylan. ucr.edupnas.orgnih.gov These genes are predominantly expressed in cells undergoing secondary wall formation, and their protein products are localized in the Golgi apparatus, the site of xylan biosynthesis. ucr.edupnas.org

Conversely, overexpression of GXM genes has been shown to increase the degree of GlcA methylation. When GXM2 and GXM3 were overexpressed in wild-type Arabidopsis, the glucuronoxylan methyltransferase activity increased by up to five-fold. nih.gov This led to a significant rise in the proportion of methylated GlcA side chains in xylan, reaching up to 90%, a substantial increase from the 60% observed in unmodified plants. nih.gov Interestingly, this heightened level of GlcA methylation did not produce any noticeable changes in the composition of other cell wall sugars or lignin monomers. nih.gov

These findings collectively demonstrate that the degree of 4-O-methylation of glucuronic acid in plant xylan can be precisely controlled through the targeted expression of GXM genes. This ability to manipulate a specific structural feature of a major cell wall polysaccharide opens up avenues for tailoring plant biomass for various applications.

Table 1: Impact of Genetic Manipulation of GXM Genes on Glucuronic Acid Methylation in Arabidopsis thaliana

Genetic ModificationGene(s) TargetedEffect on Glucuronoxylan Methyltransferase ActivityOutcome on 4-O-Methylation of Glucuronic AcidReference(s)
Knockoutgxm2/3 (double mutant)Significant loss of activityReduction of methylated GlcA to ~10% (from 60% in wild type) ucr.edu
KnockoutGXM1, GXM2, GXM3 (simultaneous)Complete loss of activityComplete elimination of GlcA methylation in stem xylan nih.gov
OverexpressionGXM2 and GXM3Up to 5-fold increaseIncrease of methylated GlcA to ~90% (from 60% in wild type) nih.gov

Metabolomics and Metabolic Pathways involving Methylated Glucuronates

The study of methylated glucuronates, including this compound, within the broader context of plant metabolomics is essential for understanding the biosynthesis and turnover of cell wall components. While a complete, dedicated metabolic pathway for this compound has not been fully elucidated, its formation is intrinsically linked to the biosynthesis of glucuronoxylan, a major hemicellulose in the secondary cell walls of eudicots. nih.gov

The biosynthesis of the 4-O-methyl group on glucuronic acid residues of xylan is a post-glycosylational modification. pnas.orgnih.gov This means that the glucuronic acid is first incorporated into the growing xylan backbone, and then the methylation occurs. The methyl group is transferred from S-adenosyl-L-methionine to the 4-hydroxyl group of the glucuronic acid residue. pnas.orgnih.gov This reaction is catalyzed by glucuronoxylan methyltransferases (GXMTs), which are DUF579 family proteins. pnas.orgresearchgate.net In Arabidopsis, this function is carried out by the GXM1, GXM2, and GXM3 proteins. ucr.edupnas.org

Metabolomic approaches are crucial for identifying and quantifying such modifications. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the composition of plant cell walls. ucr.edunih.gov For instance, 1H NMR spectroscopy has been used to determine the extent of GlcA methylation in xylan from wild-type and mutant Arabidopsis plants by integrating the signals from H1 of α-D-GlcpA and 4-O-methyl α-D-GlcpA. ucr.edu Enzymatic digestion of xylan followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for detailed structural analysis of the resulting oligosaccharides, including the position and extent of methylation. nih.gov

While the biosynthesis of 4-O-methyl glucuronic acid on xylan is becoming clearer, the degradation pathways for methylated glucuronates in plants are less understood. In general, the degradation of uronic acids is part of the pentose (B10789219) and glucuronate interconversion pathways. wikipedia.org These pathways ultimately lead to intermediates that can enter central carbon metabolism. For example, D-glucuronate can be converted to D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway. nih.gov It is plausible that methylated glucuronates, once cleaved from the xylan backbone, would be de-methylated before entering such a pathway, although the specific enzymes responsible for this in plants have not been definitively identified.

Untargeted metabolomics studies, often coupled with genomic data, are beginning to shed light on the broader metabolic networks involving sugars like xylose and glucuronic acid in plant-associated microbes, which can degrade plant cell walls. frontiersin.org These studies provide insights into how these complex carbohydrates are metabolized, which can indirectly inform our understanding of the potential fate of their methylated derivatives.

Table 2: Key Molecules in the Biosynthesis of 4-O-Methylated Glucuronic Acid in Plant Xylan

MoleculeRolePathway/ProcessReference(s)
Glucuronic Acid (GlcA)Substrate for methylationXylan Biosynthesis ucr.edunih.gov
S-adenosyl-L-methionine (SAM)Methyl group donorMethylation pnas.orgnih.gov
Glucuronoxylan Methyltransferase (GXM/GXMT)Enzyme catalyzing methylationXylan Biosynthesis ucr.edupnas.orgnih.gov
4-O-Methyl-D-glucuronic acidProduct of methylation on xylanXylan Structure nih.gov

Applications in Materials Science, Industrial Bioprocessing, and Analytical Standards

Utilization in Biorefinery and Bioenergy Production

The drive towards a sustainable, bio-based economy has placed significant emphasis on the efficient utilization of lignocellulosic biomass. Methyl 4-O-methyl-D-glucuronate, as a derivative of a primary component of hemicellulose, is central to these biorefinery concepts.

Enzymatic Valorization of Lignocellulosic Biomass

The breakdown of lignocellulosic biomass is a critical first step in its conversion to biofuels and other valuable chemicals. mdpi.comresearchgate.net This process often involves a combination of pretreatments and enzymatic hydrolysis. mdpi.com Glucuronoyl esterases (GEs), belonging to the carbohydrate esterase family 15 (CE15), are key enzymes in this process. mdpi.comebi.ac.uk They catalyze the hydrolysis of the ester bond between 4-O-methyl-D-glucuronic acid residues of glucuronoxylans and the aromatic alcohols of lignin (B12514952). ebi.ac.ukebi.ac.uk This action helps to disconnect hemicellulose from lignin, reducing the recalcitrance of the biomass and making the cellulose (B213188) and hemicellulose fractions more accessible to other hydrolytic enzymes. mdpi.comebi.ac.uk

The development of robust enzymatic pathways is crucial for the efficient release of valuable components from the hemicellulose stream. For instance, a combination of hydrothermal pretreatments and subsequent enzymatic hydrolysis can be optimized to maximize the saccharification of raw lignocellulosic biomass into reducing sugars. mdpi.com

Production of Bio-based Chemicals (e.g., 4-O-Methyl-D-glucaric acid)

Beyond biofuels, the components of lignocellulosic biomass can be converted into a variety of platform and specialty chemicals. 4-O-methyl-D-glucaric acid, a dicarboxylic acid with potential applications in detergents and biopolymers, can be produced from the glucuronoxylans present in wood and agricultural biorefineries. researchgate.netaalto.finih.gov

An innovative enzymatic pathway has been developed for this conversion. researchgate.netaalto.fi This two-enzyme system utilizes:

A GH115 α-glucuronidase (AxyAgu115A) from Amphibacillus xylanus to release 4-O-methyl-D-glucuronic acid from glucuronoxylan. researchgate.netaalto.fi

A variant of an AA7 gluco-oligosaccharide oxidase (GOOX-Y300A) from Sarocladium strictum to convert the released 4-O-methyl-D-glucuronic acid into 4-O-methyl-D-glucaric acid. researchgate.netaalto.fi

This enzymatic process is notable for its efficiency, achieving a yield of 62% for the conversion of 4-O-methyl-D-glucuronic acid to its corresponding glucaric acid. researchgate.netaalto.fi The process operates effectively under alkaline conditions, which also enhances the solubility of xylan (B1165943). researchgate.netaalto.fi A significant advantage of this cell-free approach is that it avoids the need for costly cofactors and allows for the easy recovery of the remaining xylan for further processing. aalto.finih.gov

Role in Wood Chemistry and Pulp and Paper Industry Processes

In the context of wood chemistry, 4-O-methyl-D-glucuronic acid side chains in xylan play a significant role in the properties and processing of wood pulp. During alkaline pulping processes, such as the kraft process, these 4-O-methyl-α-D-glucuronic acid groups attached to the xylan chains can be converted into hexenuronic acid groups (HexA). researchgate.netresearchgate.net

The formation of HexA is particularly important in hardwood kraft pulp, where it can contribute significantly to the kappa number, a measure of the residual lignin content. researchgate.net The presence of HexA in bleached pulp is undesirable as it can lead to post-yellowing, a decrease in brightness over time. researchgate.net Research has shown that the methoxy (B1213986) group at the 4-carbon position of glucuronic acid is crucial for the formation of hexenuronic acid under alkaline conditions. researchgate.net Understanding these chemical transformations is vital for optimizing pulping and bleaching processes to produce high-quality paper with improved brightness stability.

Development of Advanced Functional Materials from Xylan Derivatives

Xylan and its derivatives are increasingly being explored as a renewable resource for the development of advanced functional materials. rsc.orgmdpi.com The inherent properties of xylan, such as biodegradability and biocompatibility, make it an attractive alternative to petroleum-based polymers. mdpi.com However, native xylan often requires chemical modification to enhance its functional properties, such as hydrophobicity and thermal formability, for applications like food packaging. mdpi.com

Several modification strategies have been developed to create functional xylan derivatives:

Carboxymethylation: This process introduces carboxymethyl groups into the xylan structure, producing carboxymethyl xylans (CMX). rsc.orgnih.gov CMX is water-soluble at a certain degree of substitution and can be used to create edible films. rsc.orgnih.gov These films can be blended with other biopolymers like agar (B569324) or additives such as ammonium (B1175870) zirconium carbonate to improve their mechanical and barrier properties. nih.gov

Cationization: The introduction of cationic groups, such as 2-hydroxypropyltrimethylammonium, results in cationic xylan derivatives. rsc.orgresearchgate.net These derivatives have shown potential as papermaking additives, improving retention and strength. researchgate.net They can also exhibit antimicrobial activity against certain bacteria. rsc.org

Acetylation: The esterification of xylan with acetic anhydride (B1165640) can produce acetylated xylan films with reduced water sensitivity, good thermal and mechanical properties, and excellent oxygen barrier properties. mdpi.com

These modifications allow for the tailoring of xylan's properties to suit a wide range of applications, from food packaging to biomedical uses. mdpi.comresearchgate.net

Table 1: Examples of Functionalized Xylan Derivatives and Their Properties

DerivativeModificationKey PropertiesPotential Applications
Carboxymethyl Xylan (CMX)CarboxymethylationWater-soluble, film-formingEdible films, food packaging nih.gov
Cationic XylanCationizationImproved paper strength, antimicrobialPapermaking additives, antimicrobial materials rsc.orgresearchgate.net
Acetylated XylanAcetylationLow water sensitivity, good thermal and mechanical properties, oxygen barrierFood packaging films mdpi.com

Reference Material for Analytical Chemistry

This compound and its parent compound, 4-O-methyl-D-glucuronic acid, serve as important reference materials in analytical chemistry. sigmaaldrich.com They are used as analytical standards for the accurate identification and quantification of these compounds in various matrices, particularly in the analysis of wood and plant hemicelluloses. nih.govsigmaaldrich.com

Deuterium-labeled analogs, such as 4-O-Methyl-D-glucuronic Acid-D3, are utilized as internal standards in mass spectrometry and liquid chromatography. veeprho.com These stable isotope-labeled compounds enhance the accuracy of quantification in complex biological samples. veeprho.com The availability of pure, well-characterized standards is essential for research in wood chemistry, biorefining, and studies on the metabolism and biological roles of these sugar acids. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating and quantifying Methyl 4-O-Methyl-D-glucuronate from mixtures. These techniques separate molecules based on their differential distribution between a stationary and a mobile phase. moravek.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of this compound. moravek.com This technique offers high resolution and sensitivity. For uronic acids, including methylated derivatives, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.net The separation is typically achieved on a C18 column, and the mobile phase often consists of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, sometimes with acid additives to control ionization. researchgate.netnih.gov

Detection can be accomplished using UV detectors, especially if the molecule possesses a chromophore or after derivatization. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), which confirms the identity of the eluting compounds based on their mass-to-charge ratio. nih.gov The purity of a sample can be determined by analyzing the chromatogram for the presence of extraneous peaks, with the area of the main peak corresponding to its concentration. moravek.com Quantitative analysis relies on the creation of a calibration curve using standards of known concentration. researchgate.net

Table 1: Illustrative HPLC Parameters for Uronic Acid Analysis

Parameter Condition
Column C18 Reverse Phase
Mobile Phase Methanol: 0.1% Aqueous Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 35 °C

This table presents a generalized set of parameters and may require optimization for specific applications. researchgate.netnih.gov

Gas Chromatography (GC) with Derivatization for Complex Mixtures

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, due to the low volatility of sugar acids like this compound, derivatization is a necessary prerequisite for GC analysis. researchgate.netyoutube.com This process modifies the analyte to increase its volatility and thermal stability. researchgate.net

Common derivatization methods for carbohydrates include methylation, acetylation, or silylation, which convert the polar hydroxyl and carboxyl groups into less polar ethers, esters, or silyl (B83357) ethers. youtube.commdpi.com For instance, the compound can be hydrolyzed, reduced, and then acetylated to form its alditol acetate (B1210297) derivative, which is amenable to GC analysis. nih.gov Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. mdpi.com Coupling GC with mass spectrometry (GC-MS) allows for the identification of the separated components based on their characteristic fragmentation patterns. nih.gov This is particularly useful for analyzing complex mixtures, such as hydrolysates of polysaccharides. nih.gov

Size-Exclusion Chromatography for Polymer Analysis

When this compound is a component of a larger polymer, such as xylan (B1165943), Size-Exclusion Chromatography (SEC) is an invaluable tool for analyzing the polymer's molecular weight distribution. nih.govpaint.org SEC separates molecules based on their hydrodynamic volume in solution. paint.orgyoutube.com Larger molecules are excluded from the pores of the stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. paint.orgyoutube.com

This technique is crucial for understanding the properties of polymers containing this compound units, as the molecular weight of the polymer can significantly influence its physical and biological properties. nih.gov By coupling SEC with other detectors, such as light scattering or viscosity detectors, absolute molecular weight information can be obtained. paint.org Furthermore, online coupling of SEC with techniques like pyrolysis-gas chromatography-mass spectrometry (SEC-Py-GC-MS) can provide detailed information about the composition of different molecular weight fractions of the polymer. nih.gov

Advanced Spectroscopic Approaches for Structural Profiling

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a non-destructive technique that provides a "fingerprint" of a molecule by probing its vibrational modes. nih.govresearchgate.net These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups. For example, a broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the methyl and methoxy (B1213986) groups would appear around 2850-3000 cm⁻¹. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching of the methyl ester group. nih.gov The presence of the ether linkage (C-O-C) from the 4-O-methyl group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum can provide information about the carbohydrate ring structure and the glycosidic linkage in larger molecules. researchgate.net For this compound, specific Raman bands would be associated with the vibrations of the pyranose ring and the various C-O and C-C bonds. frontiersin.org

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Approximate Wavenumber (cm⁻¹) Technique
O-H stretch (hydroxyl) 3200-3500 IR
C-H stretch (methyl/methoxy) 2850-3000 IR, Raman
C=O stretch (methyl ester) 1735-1750 IR
C-O-C stretch (ether) 1000-1300 IR, Raman

This table provides generalized frequency ranges. Actual values can vary based on the molecular environment. mdpi.comresearchgate.netnih.gov

Circular Dichroism for Conformation in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules in solution. Since this compound is a chiral molecule, CD spectroscopy can provide insights into its three-dimensional structure. CD measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is sensitive to the spatial arrangement of the atoms in the molecule.

For carbohydrates, CD signals in the far-UV region (below 200 nm) are often associated with the electronic transitions of the hydroxyl and ether chromophores. The sign and magnitude of these signals can be related to the conformation of the pyranose ring (e.g., chair or boat conformations) and the orientation of the substituents. While the chromophores in this compound are not particularly strong, the carboxyl group of the uronic acid can contribute to the CD spectrum. The analysis of the CD spectrum, often in conjunction with theoretical calculations, can help to determine the preferred solution-state conformation of the molecule, which is crucial for understanding its biological activity and interactions with other molecules.

Capillary Electrophoresis for Oligosaccharide Mixture Analysis

Capillary electrophoresis (CE) has emerged as a powerful and high-resolution analytical technique for the separation and characterization of complex oligosaccharide mixtures. Its efficacy is rooted in the principle of separating charged molecules based on their differential migration rates in an electric field, which is dictated by their charge-to-mass ratio. This method is particularly well-suited for the analysis of acidic oligosaccharides, such as those containing uronic acids like this compound, as they possess an intrinsic negative charge at neutral or alkaline pH.

The separation in CE occurs within a narrow fused-silica capillary, which facilitates efficient heat dissipation and allows for the application of high voltages, leading to rapid and highly efficient separations. For neutral oligosaccharides, which lack a charge, chemical derivatization with a charged tag is a common strategy to enable their migration and separation by CE. This derivatization not only imparts a charge but can also introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.

One of the key advantages of CE in oligosaccharide analysis is its ability to separate isomers that may be difficult to resolve by other methods. The technique is sensitive to subtle differences in size, charge, and conformation of the oligosaccharide molecules. Furthermore, CE can be readily coupled with mass spectrometry (CE-MS), providing an orthogonal separation dimension and enabling detailed structural elucidation of the separated components.

Detailed Research Findings:

Research has demonstrated the successful application of capillary zone electrophoresis (CZE), a mode of CE, for the analysis of acidic oligosaccharides derived from wood hemicelluloses. In one study, acidic oligosaccharides containing 4-O-methyl-D-glucuronic acid units were effectively separated and analyzed. nih.gov The methodology involved the derivatization of the oligosaccharide mixture with 6-aminoquinoline (B144246) (6-AQ), a fluorescent tag that also provides a positive charge for electrophoresis. nih.gov

The separation was optimized using a borate (B1201080) buffer system. Borate forms complexes with the hydroxyl groups of the sugars, imparting an additional negative charge and influencing the electrophoretic mobility of the analytes. This complexation, in conjunction with the charge from the 6-AQ tag, allowed for the high-resolution separation of various acidic xylo-oligosaccharides. The study highlighted the efficient separation of oligosaccharides that are common structural elements in birch and spruce xylan. nih.gov The use of a small inner diameter capillary (30 µm) and a high, constant power setting (1200 mW) were crucial in achieving optimal separation. nih.gov Detection was performed using on-column UV detection at 245 nm, which provided high sensitivity for the 6-AQ-derivatized compounds, with detection limits in the femtomole range. nih.gov

The following table summarizes the key parameters and findings from a representative study on the CZE analysis of acidic oligosaccharides.

ParameterValue/DescriptionReference
Analyte Acidic oligosaccharides containing 4-O-methyl-D-glucuronic acid units nih.gov
Source Hydrolyzed spruce wood xylan nih.gov
Derivatizing Agent 6-aminoquinoline (6-AQ) nih.gov
Separation Mode Capillary Zone Electrophoresis (CZE) nih.gov
Buffer System 420 mmol L-1 alkaline borate buffer nih.gov
Capillary Fused-silica, 30 µm inner diameter nih.gov
Applied Power 1200 mW (approx. 21 kV) nih.gov
Detection On-column UV at 245 nm nih.gov
Limit of Detection Approximately 10-6 mol L-1 (few femtomoles) nih.gov

This methodology demonstrates the capability of CE to provide detailed qualitative and quantitative information about the composition of complex oligosaccharide mixtures containing methylated uronic acids.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the adoption of green chemistry principles, and the production of Methyl 4-O-Methyl-D-glucuronate is no exception. Current synthetic methods often rely on traditional chemical approaches that may involve harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly focus on the development of highly efficient and sustainable synthetic routes that are both environmentally benign and economically viable.

A significant area of exploration will be the application of biocatalysis and chemoenzymatic strategies. These approaches leverage the high specificity and mild reaction conditions of enzymes to achieve desired chemical transformations. The use of enzymes could minimize the need for protecting groups and reduce the number of reaction steps, leading to higher yields and less waste. Furthermore, exploring green solvents, such as ionic liquids and supercritical fluids, in carbohydrate chemistry can offer sustainable alternatives to conventional organic solvents, reducing the environmental footprint of the synthesis. The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding tenet in the design of new synthetic pathways.

ParameterCurrent MethodsFuture Sustainable Routes
Catalysts Chemical catalysts (e.g., acids, bases)Biocatalysts (enzymes), chemoenzymatic systems
Solvents Conventional organic solventsGreen solvents (e.g., ionic liquids, water)
Efficiency Multi-step, potential for byproductsFewer steps, higher selectivity, reduced waste
Sustainability Reliance on non-renewable resourcesUtilization of renewable feedstocks and biocatalysts

Discovery and Engineering of Novel Enzymes for Selective Modification

The enzymatic machinery of nature offers a vast and largely untapped resource for the precise modification of carbohydrates like this compound. Future research will be heavily invested in the discovery and engineering of novel enzymes with tailored specificities. This includes the identification of new O-methyltransferases from diverse organisms that can selectively methylate the 4-hydroxyl group of D-glucuronic acid.

Beyond discovery, protein engineering and directed evolution will play a pivotal role in creating enzymes with enhanced properties. By modifying the active sites of known glycosyltransferases and methyltransferases, researchers can alter their substrate specificity, improve their catalytic efficiency, and enhance their stability under industrial process conditions. This will enable the development of robust biocatalysts for the synthesis of not only this compound but also a wide array of other selectively modified carbohydrates. The ability to precisely control the placement of methyl groups on sugar moieties is crucial for understanding their biological function and for the creation of novel biomaterials.

Deeper Understanding of the Biological Significance of 4-O-Methylation in Diverse Organisms

While the presence of 4-O-methyl-D-glucuronic acid residues in the glucuronoxylans of plant cell walls is well-documented, a comprehensive understanding of their biological significance across a diverse range of organisms is still emerging. In plants, this methylation is known to influence the structural integrity of the cell wall, affecting its interactions with other polymers like cellulose (B213188) and lignin (B12514952), and consequently impacting biomass recalcitrance for biofuel production. nih.govescholarship.orgnih.gov Future research will aim to elucidate the precise molecular mechanisms through which 4-O-methylation modulates these interactions.

Furthermore, the biological role of this modification extends beyond the plant kingdom. Investigating the presence and function of this compound in bacteria, fungi, and other microorganisms is a burgeoning area of research. In these organisms, methylated polysaccharides can play crucial roles in processes such as host-pathogen interactions, biofilm formation, and protection against environmental stressors. A deeper understanding of these functions could lead to the development of new antimicrobial agents or strategies to control microbial communities. The evolutionary significance of polysaccharide O-methylation also warrants further investigation to understand why this specific modification has been conserved across different life forms.

Design of Tailored Biopolymers and Biomaterials Utilizing this compound Moieties

The unique chemical properties imparted by the 4-O-methyl group on glucuronic acid residues make them attractive building blocks for the design of novel biopolymers and biomaterials. Hemicelluloses, such as 4-O-methylglucuronoxylan, are abundant and renewable resources that can be chemically or enzymatically modified to create materials with tailored properties.

Future research will focus on leveraging the presence of this compound moieties to control the physicochemical characteristics of these biopolymers. For instance, the degree of methylation can influence the hydrophobicity, solubility, and self-assembly properties of the resulting materials. This opens up possibilities for creating:

Hydrogels: for applications in drug delivery, tissue engineering, and agriculture.

Films and coatings: with specific barrier properties for food packaging and other applications.

Functional additives: to improve the performance of existing materials.

By precisely controlling the structure of these biopolymers at the molecular level, scientists can design "smart" materials that respond to specific environmental stimuli, paving the way for a new generation of sustainable and high-performance products.

Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation

The complete elucidation of the biosynthetic pathway of this compound in various organisms is a key to unlocking its full potential. The integration of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this goal.

By combining these powerful analytical tools, researchers can:

Genomics: Identify the genes encoding the enzymes involved in the biosynthesis, such as glycosyltransferases and methyltransferases.

Transcriptomics: Study the expression levels of these genes under different conditions to understand the regulation of the biosynthetic pathway.

Proteomics: Identify and quantify the proteins (enzymes) that are actively involved in the synthesis of the compound.

Metabolomics: Analyze the metabolic profiles of organisms to identify the intermediates and final products of the pathway.

This integrated omics approach will not only provide a comprehensive picture of how this compound is produced in nature but will also facilitate the metabolic engineering of microorganisms or plants for the enhanced production of this valuable compound and the biopolymers that contain it.

Advanced Theoretical and Computational Studies for Reaction Mechanisms and Interactions

In parallel with experimental research, advanced theoretical and computational studies will provide invaluable insights into the fundamental properties of this compound. Molecular modeling and quantum mechanical calculations can be employed to investigate the reaction mechanisms of the enzymes involved in its biosynthesis and degradation. This knowledge is crucial for the rational design of more efficient enzyme inhibitors or engineered enzymes with novel functionalities.

Furthermore, computational simulations can be used to explore the conformational dynamics of polysaccharides containing this compound moieties and their interactions with other molecules. Understanding these interactions at the atomic level is key to explaining their macroscopic properties and to designing new biomaterials with desired characteristics. For example, simulations can help predict how the degree and pattern of methylation affect the binding of these polysaccharides to cellulose fibrils in the plant cell wall or their self-assembly into higher-order structures. These computational approaches will accelerate the pace of discovery and innovation in the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.